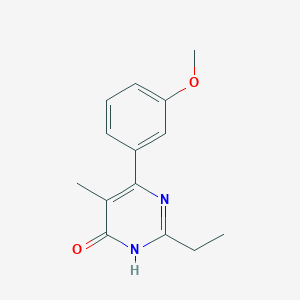
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one, also known as EMMP, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-κB), and protein kinase C (PKC). These enzymes and proteins are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis (3).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses such as HIV and herpes simplex virus. In animal studies, this compound has been shown to have anti-inflammatory effects in models of arthritis and colitis (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one. In medicine, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and viral infections. In agriculture, further studies are needed to determine the potential use of this compound as a herbicide and fungicide. In material science, further studies are needed to determine the potential applications of this compound in the synthesis of organic semiconductors and liquid crystals.
Conclusion
This compound is a small molecule compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo. Further research is needed to determine the potential therapeutic applications of this compound in various diseases and its potential use as a herbicide and fungicide.
Métodos De Síntesis
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one can be synthesized through a multi-step process involving the condensation of 3-methoxybenzaldehyde and ethyl acetoacetate to form 2-ethyl-4-(3-methoxyphenyl)-3-oxobutanoic acid. This intermediate is then cyclized with guanidine to form this compound (1).
Aplicaciones Científicas De Investigación
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one has been studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, this compound has been studied as a potential herbicide and fungicide. In material science, this compound has been studied for its potential applications in the synthesis of organic semiconductors and liquid crystals (2).
Propiedades
IUPAC Name |
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-15-13(9(2)14(17)16-12)10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOVHYFNHRCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one](/img/structure/B7356272.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)